molecular formula C5H6O4 B1676726 Monomethyl fumarate CAS No. 2756-87-8

Monomethyl fumarate

Cat. No. B1676726
CAS RN: 2756-87-8
M. Wt: 130.1 g/mol
InChI Key: NKHAVTQWNUWKEO-NSCUHMNNSA-N
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Description

Monomethyl fumarate (MMF), sold under the brand name Bafiertam, is a medication used for the treatment of relapsing forms of multiple sclerosis . It includes clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease in adults .


Synthesis Analysis

The starting monomethyl fumarate can be prepared by isomerization of the corresponding monomethyl maleate . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester .


Molecular Structure Analysis

The molecular formula of Monomethyl fumarate is C5H6O4 . Its molecular weight is 130.099 g/mol .


Chemical Reactions Analysis

Monomethyl fumarate can be used as a reactant to synthesize Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester, useful for analyses in biological matrices .


Physical And Chemical Properties Analysis

More detailed physical and chemical properties may be found in the manufacturer’s safety data sheet .

Scientific Research Applications

Therapeutic Potential in Various Diseases

  • Monomethyl fumarate (MMF) has shown promise as a therapeutic drug for multiple sclerosis (MS) and other diseases due to its ability to enhance antioxidant pathways and inhibit reactive oxygen species. Additionally, its potential in treating diseases like psoriasis, asthma, aggressive breast cancers, hematopoeitic tumors, inflammatory bowel disease, intracerebral hemorrhage, osteoarthritis, chronic pancreatitis, and retinal ischemia has been noted. The mechanisms involve effects on various immune cells, including monocytes, dendritic cells, T cells, and natural killer cells (Al-Jaderi & Maghazachi, 2016).

Interaction with Hydroxycarboxylic Acid Receptor 2

  • MMF, a metabolite of dimethyl fumarate (DMF), is a potent agonist for hydroxycarboxylic acid receptor 2 (HCAR2). This interaction leads to signals that influence cell activation and can potentially lead to inflammation. Understanding the molecular basis of these effects is crucial, as HCAR2 mediates activation of different pathways in various cell types under different conditions (Parodi et al., 2021).

Protective Effects at the Blood-Brain Barrier

  • MMF demonstrates protective therapeutic effects at the inflamed blood-brain barrier. It induces nuclear translocation of nuclear factor (erythroid-derived 2)-like 2 and production of antioxidant enzymes in brain endothelial cells. This leads to decreased monocyte transendothelial migration across and adhesion to inflamed human brain endothelial cells, highlighting its potential in treating neuroinflammatory conditions (Lim et al., 2016).

Impact on Glial Cells and Neuroprotection

  • The impact of MMF on inflammatory and antioxidant pathways in astrocytes, a critical supporting glial cell in the central nervous system, has been explored. Additionally, direct effects of fumarates on neural progenitor cell differentiation toward the oligodendrocyte lineage were assessed, highlighting its potential in neuroprotection and CNS recovery processes (Galloway et al., 2017).

Antihepatotoxic Activity

  • MMF, isolated from the methanolic extract of Fumaria indica, showed significant antihepatotoxic activity against various hepatotoxicities in albino rats, suggesting its potential in liver protection and therapeutic applications in liver diseases (Rao & Mishra, 1998).

Modulation of Immune Responses

  • MMF has been observed to modulate immune responses, particularly in the context of multiple sclerosis. Its impacton immune cells, especially natural killer (NK) cells, indicates its therapeutic potential. MMF was found to augment NK cell lysis of tumor cells through increased expression of NKp46 and CD107a, suggesting a role in enhancing immune responses against cancer cells (Vego et al., 2014).

Impact on Astrocytes and Glutathione Levels

  • Fumaric acid esters, including MMF, have been shown to rapidly deplete glutathione levels in astrocytes, an important brain cell type. This effect occurs at micromolar concentrations and highlights the potential impact of MMF on cellular metabolism and detoxification processes in the brain (Schmidt & Dringen, 2010).

Effects on Myeloid Cells in Multiple Sclerosis

  • The impact of fumarates on anti-inflammatory and antioxidant profiles of human myeloid cells found in systemic and central nervous system compartments was studied. This research provides insights into how MMF might modulate immune responses in conditions like multiple sclerosis (Michell-Robinson et al., 2015).

Influence on T Cell Function

  • MMF's effects on T cells, a critical component of the immune system, were investigated. The study found that MMF alters the function of NK cells in multiple sclerosis, promoting degranulation and cytotoxicity. This highlights its potential role in modulating adaptive immune responses (Smith et al., 2018).

Chemical Proteomic Analysis

  • A chemical proteomics analysis was conducted to understand the mechanism of action of DMF and MMF in T cells. This research contributes to the understanding of how these compounds interact with and modify specific proteins, impacting T cell function and potentially informing new drug development strategies (Blewett et al., 2016).

Safety And Hazards

Monomethyl fumarate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Monomethyl fumarate is well-tolerated, safe, and effective in the treatment of relapsing-remitting MS . It is a recent addition to the arsenal available in the fight against MS .

properties

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016498
Record name Monomethyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monomethyl fumarate

CAS RN

2756-87-8
Record name Monomethyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2756-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl fumarate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monomethyl fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Monomethyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,200
Citations
Y Yao, W Miao, Z Liu, W Han, K Shi, Y Shen… - Translational stroke …, 2016 - Springer
Oxidative stress plays an important role in cerebral ischemia–reperfusion injury. Dimethyl fumarate (DMF) and its primary metabolite monomethyl fumarate (MMF) are antioxidant agents …
Number of citations: 97 link.springer.com
D Wynn, TW Lategan, TN Sprague… - Multiple sclerosis and …, 2020 - Elsevier
Background Monomethyl fumarate (MMF) is the pharmacologically active metabolite of dimethyl fumarate (DMF). MMF formulated as Bafiertam™ 190 mg and DMF formulated as …
Number of citations: 22 www.sciencedirect.com
AA Berger, ER Sottosanti, A Winnick, J Izygon… - Neurology …, 2021 - mdpi.com
… regarding the use of monomethyl fumarate (Bafiertam) in the … studies related to monomethyl fumarate and Bafiertam as a … ; multiple sclerosis; MMF; monomethyl fumarate: Bafiertam. We …
Number of citations: 17 www.mdpi.com
KS Rao, SH Mishra - Journal of Ethnopharmacology, 1998 - Elsevier
Monomethyl fumarate, isolated for the first time from the methanolic extract of the whole plant of Fumaria indica, was characterised and screened for its antihepatotoxic activity in albino …
Number of citations: 95 www.sciencedirect.com
TW Lategan, L Wang, TN Sprague, FS Rousseau - CNS drugs, 2021 - Springer
Background Tecfidera ® (dimethyl fumarate [DMF]) is an approved product for the treatment of relapsing forms of multiple sclerosis. Monomethyl fumarate (MMF) is the only active …
Number of citations: 17 link.springer.com
JL Lim, SMA van der Pol, F Di Dio, B van Het Hof… - Microvascular …, 2016 - Elsevier
… Our results show that monomethyl fumarate induced nuclear … Importantly, monomethyl fumarate treatment markedly … endothelial cells with monomethyl fumarate resulted in a …
Number of citations: 30 www.sciencedirect.com
M Dymicky - Organic Preparations and Procedures International, 1983 - Taylor & Francis
The purity of monomethyl fumarate was determined with a Water Associates31 HPLC, model 440, with two pumps at 2000 psi, solvent programmer model 660, Hewlett-Packard …
Number of citations: 41 www.tandfonline.com
H Cho, MJ Hartsock, Z Xu, M He, EJ Duh - Journal of neuroinflammation, 2015 - Springer
… Here we investigated the neuroprotective role of monomethyl fumarate (MMF), the biologically active metabolite of DMF, in retinal ischemia-reperfusion (I/R) injury, and examined the …
Number of citations: 70 link.springer.com
J Hanson, A Gille, S Zwykiel… - The Journal of …, 2010 - Am Soc Clin Investig
… monomethyl fumarate was recently shown to be an agonist of GPR109A (25), we tested both nicotinic acid and monomethyl fumarate … acid and monomethyl fumarate was absent in mice …
Number of citations: 209 www.jci.org
MS Brennan, MF Matos, KE Richter, B Li… - Scientific reports, 2017 - nature.com
… Following oral DMF administration, central nervous system (CNS) tissue is predominantly exposed to monomethyl fumarate (MMF), the bioactive metabolite of DMF, which can stabilize …
Number of citations: 60 www.nature.com

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